1-Bromo-3-(chloromethyl)-5-nitrobenzene
Overview
Description
1-Bromo-3-(chloromethyl)-5-nitrobenzene is a chemical compound with the molecular formula C7H6BrCl . It has a molecular weight of 205.480 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(chloromethyl)-5-nitrobenzene consists of a benzene ring with bromo, chloromethyl, and nitro substituents . The exact spatial orientation of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(chloromethyl)-5-nitrobenzene would depend on its molecular structure. As a halogenated benzene derivative, it is likely to be a dense, nonpolar liquid at room temperature .Scientific Research Applications
1. Anisotropic Displacement Parameters
Research by Mroz et al. (2020) explored the anisotropic displacement parameters for isomorphous compounds including 1-Bromo-3-(chloromethyl)-5-nitrobenzene. They found that experimental procedures for the bromo compound were more challenging than theoretical predictions, highlighting complexities in the structural analysis of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
2. Nucleophilic Aromatic Substitution by Hydrogen
Gold et al. (1980) examined the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, which includes 1-Bromo-3-(chloromethyl)-5-nitrobenzene. They observed hydrogen exchange and the formation of unstable cyclohexadienyl anions, providing insights into the mechanisms of aromatic substitution reactions (Gold, Miri, & Robinson, 1980).
3. Metabolism in Biological Systems
Bray et al. (1958) studied the metabolism of halogenonitrobenzenes, including derivatives like 1-Bromo-3-(chloromethyl)-5-nitrobenzene, in rabbits. They found that these compounds could be metabolized into mercapturic acids, demonstrating the biological transformations of such chemicals (Bray, James, & Thorpe, 1958).
4. Voltammetry and Electron Paramagnetic Resonance
Kitagawa et al. (1963) conducted a study on the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, which includes compounds like 1-Bromo-3-(chloromethyl)-5-nitrobenzene. This research is significant for understanding the electrochemical properties of such compounds (Kitagawa, Layloff, & Adams, 1963).
Safety And Hazards
Future Directions
The future directions for research on 1-Bromo-3-(chloromethyl)-5-nitrobenzene could involve exploring its potential applications in organic synthesis, given the utility of halogenated benzene derivatives in this field . Further studies could also investigate its reactivity and mechanism of action in various types of chemical reactions.
properties
IUPAC Name |
1-bromo-3-(chloromethyl)-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYFIWQEWNTISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(chloromethyl)-5-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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